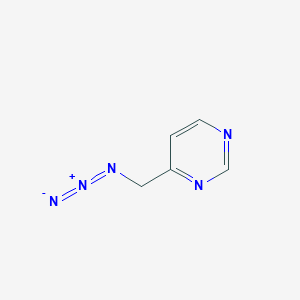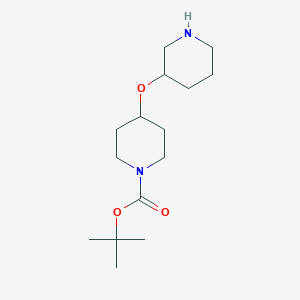
4-(Azidomethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)pyrimidine is an organic compound with the molecular formula C5H5N5 It features a pyrimidine ring substituted with an azidomethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)pyrimidine typically involves the reaction of 4-(chloromethyl)pyrimidine with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) under reflux conditions. The general reaction scheme is as follows:
4-(Chloromethyl)pyrimidine+NaN3→this compound+NaCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azides, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions: 4-(Azidomethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Cycloaddition: Alkynes or alkenes, typically under copper(I) catalysis.
Reduction: Hydrogen gas with a palladium catalyst or LiAlH4.
Major Products:
Substitution: Corresponding amines or thioethers.
Cycloaddition: Triazoles.
Reduction: Aminomethylpyrimidine.
Scientific Research Applications
4-(Azidomethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential in drug discovery, particularly as a precursor to bioactive molecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)pyrimidine largely depends on the specific application. In click chemistry, for example, the azido group undergoes a cycloaddition reaction with an alkyne to form a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparison with Similar Compounds
4-(Chloromethyl)pyrimidine: Precursor in the synthesis of 4-(Azidomethyl)pyrimidine.
4-(Bromomethyl)pyrimidine: Another halomethyl derivative with similar reactivity.
4-(Aminomethyl)pyrimidine: Product of the reduction of this compound.
Uniqueness: this compound is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in bioconjugation and materials science.
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
4-(azidomethyl)pyrimidine |
InChI |
InChI=1S/C5H5N5/c6-10-9-3-5-1-2-7-4-8-5/h1-2,4H,3H2 |
InChI Key |
INYBRSQBVCWPGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)


![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)


![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)





![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)
